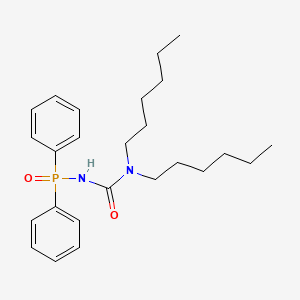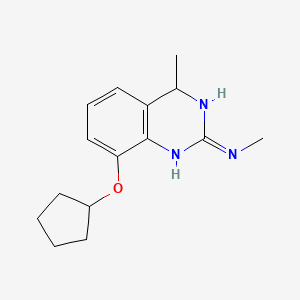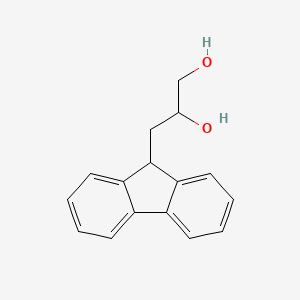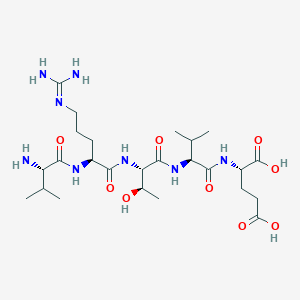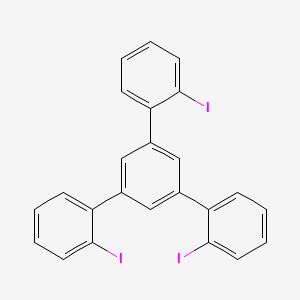
1,3,5-Tris(2-iodophenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tris(2-iodophenyl)benzene: is an organic compound characterized by a benzene ring substituted with three 2-iodophenyl groups at the 1, 3, and 5 positions
准备方法
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(2-iodophenyl)benzene can be synthesized through a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 2-iodophenylboronic acid with 1,3,5-tribromobenzene in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for larger-scale production. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions: 1,3,5-Tris(2-iodophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenyl rings can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in further coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include azido or thiol-substituted derivatives.
Oxidation Reactions: Products include quinones.
Reduction Reactions: Products include hydroquinones.
科学研究应用
1,3,5-Tris(2-iodophenyl)benzene has several applications in scientific research:
Materials Science: It is used as a building block for the synthesis of porous organic frameworks and covalent organic frameworks, which have applications in gas storage, separation, and catalysis.
Organic Synthesis: The compound serves as a precursor for the synthesis of more complex organic molecules through various coupling reactions.
Sensor Development: It is utilized in the development of fluorescent sensors for detecting metal ions and other analytes.
作用机制
The mechanism of action of 1,3,5-Tris(2-iodophenyl)benzene in its applications is primarily based on its structural properties:
Fluorescent Sensors: The compound’s ability to form stable complexes with metal ions leads to changes in its fluorescence properties, which can be used for detection purposes.
Covalent Organic Frameworks: The iodine atoms facilitate the formation of covalent bonds with other building blocks, leading to the construction of stable, porous structures.
相似化合物的比较
1,3,5-Tris(4-iodophenyl)benzene: Similar in structure but with iodine atoms at the 4-position of the phenyl rings.
1,3,5-Tris(4-bromophenyl)benzene: Contains bromine atoms instead of iodine, leading to different reactivity and applications.
1,3,5-Tris(2-methylphenyl)benzene: Substituted with methyl groups instead of iodine, resulting in different chemical properties and uses.
Uniqueness: 1,3,5-Tris(2-iodophenyl)benzene is unique due to the presence of iodine atoms at the 2-position of the phenyl rings, which imparts distinct reactivity and enables specific applications in materials science and sensor development.
属性
CAS 编号 |
920985-25-7 |
|---|---|
分子式 |
C24H15I3 |
分子量 |
684.1 g/mol |
IUPAC 名称 |
1,3,5-tris(2-iodophenyl)benzene |
InChI |
InChI=1S/C24H15I3/c25-22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26)15-18(14-16)21-9-3-6-12-24(21)27/h1-15H |
InChI 键 |
JQBNAYDMMSMKHG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3I)C4=CC=CC=C4I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


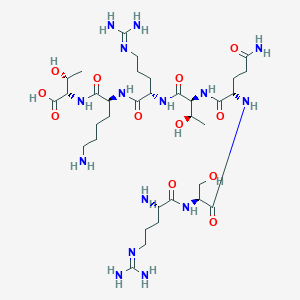
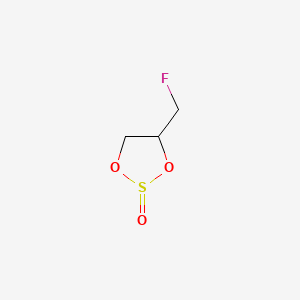
![Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14194088.png)
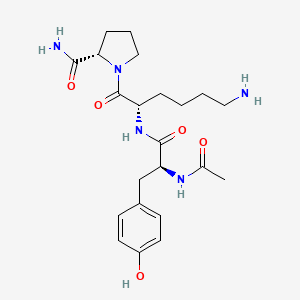
![3-(Prop-2-en-1-yl)-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B14194100.png)
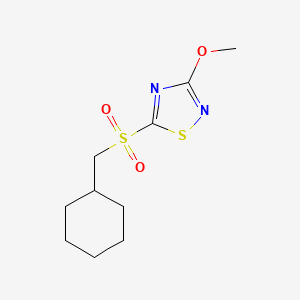
![6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol](/img/structure/B14194131.png)
![3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B14194146.png)
![3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid](/img/structure/B14194150.png)
